4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
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Overview
Description
4-methyl-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole moiety fused with a benzohydrazide group, making it a potential candidate for various scientific research applications.
Preparation Methods
The synthesis of 4-methyl-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation of 4-methylbenzohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-methyl-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
4-methyl-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering DNA fragmentation . The compound may also inhibit certain enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
4-methyl-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be compared with other indole derivatives, such as:
N-Methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}benzenesulfonamide: This compound also contains an indole moiety and exhibits similar biological activities.
5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethylbenzenesulfonamide: Another indole derivative with potential therapeutic applications.
The uniqueness of 4-methyl-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzamide |
InChI |
InChI=1S/C16H13N3O2/c1-10-6-8-11(9-7-10)15(20)19-18-14-12-4-2-3-5-13(12)17-16(14)21/h2-9,17,21H,1H3 |
InChI Key |
XNOWHDJBCVOQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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